(E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

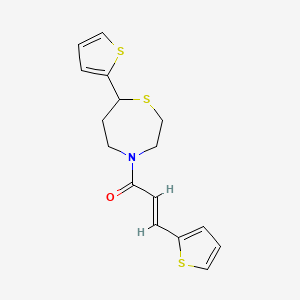

The compound (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a structurally complex molecule featuring two thiophene rings, a 1,4-thiazepane heterocycle, and an α,β-unsaturated ketone (enone) backbone. This compound likely serves as a scaffold for pharmaceutical or materials science research, given the prevalence of thiophene and thiazepane motifs in drug discovery .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS3/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDHWMXTNXQXSB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol, under acidic or basic conditions.

Attachment of Thiophene Rings: The thiophene rings are introduced via a coupling reaction, such as a Suzuki or Heck reaction, using thiophene boronic acid or thiophene halides.

Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biology

Biologically, this compound may exhibit bioactivity, such as antimicrobial or anticancer properties, due to the presence of the thiophene and thiazepane rings, which are known pharmacophores.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. In materials science, its electronic properties would be crucial, involving the movement of electrons through the conjugated system.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Thiophene-Containing Enones

Key Observations :

- The target compound’s dual thiophene-thiazepane architecture distinguishes it from analogs with simpler aromatic substituents (e.g., p-tolyl in or benzofuran in ).

- The 3,4-dimethoxyphenyl variant introduces polar methoxy groups, likely enhancing aqueous solubility compared to the hydrophobic thiophene-thiazepane system.

Crystallographic and Analytical Insights

- Crystallography: Tools like SHELXL and OLEX2 are critical for resolving the stereochemistry of enones and thiazepane conformers. The dual thiophene groups may influence crystal packing via π-π stacking.

- Purity Analysis : Impurity profiling methods for thiophene derivatives (e.g., HPLC in ) are applicable to ensure synthetic reproducibility of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.